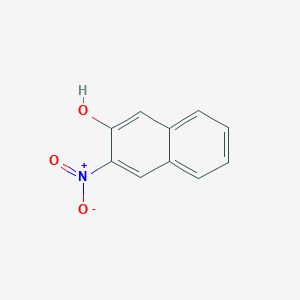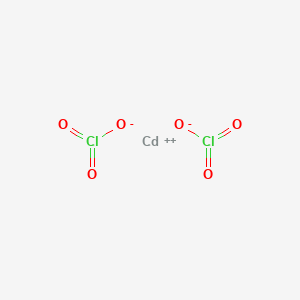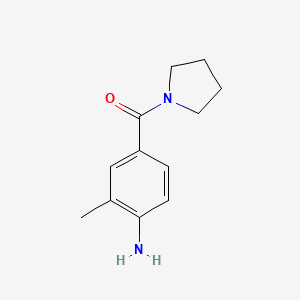
2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline
Descripción general
Descripción
“2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline” is a chemical compound with the CAS Number: 926188-33-2 . It has a molecular weight of 204.27 and its IUPAC name is 2-methyl-4-(1-pyrrolidinylcarbonyl)phenylamine . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline” is represented by the InChI code: 1S/C12H16N2O/c1-9-8-10(4-5-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline” is a solid at room temperature . It has a molecular weight of 204.27 .Aplicaciones Científicas De Investigación
Polymer Chemistry
A study by Brekner and Feger (1987) explored the formation of complexes involving diphenylcarbamido-dicarboxybenzene and 1-methyl-2-pyrrolidinone, a solvent related to 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline. This research highlights the role of such compounds in the curing of polyimides, which are crucial in developing high-performance polymers. It emphasizes the importance of solvent presence in influencing imidization processes, significant in polymer chemistry (Brekner & Feger, 1987).
Catalysis and Chemical Reactions
In 2012, Wicker et al. investigated terminal scandium imidos, including reactions involving anilide-methyl complexes, leading to C-H bond activation. This study underscores the potential of related aniline derivatives in catalyzing and studying complex chemical reactions, particularly those involving metal complexes and C-H activation (Wicker et al., 2012).
Electroluminescence and Photophysics
Vezzu et al. (2010) conducted research on various aniline derivatives for potential applications in electroluminescence. This study provides insight into the use of such compounds in designing and synthesizing materials for organic light-emitting diodes (OLEDs), highlighting their role in advancing optoelectronic devices (Vezzu et al., 2010).
Corrosion Inhibition
A study by Alam, Mobin, and Aslam (2016) on the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) demonstrates the relevance of aniline derivatives in protecting metals against corrosion. Such applications are vital in enhancing the durability of metals in various industrial contexts (Alam, Mobin, & Aslam, 2016).
Crystal Structure Analysis
Krishnan et al. (2021) investigated the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, illustrating the use of aniline derivatives in crystallography and material science. This research aids in understanding the molecular and structural properties of such compounds (Krishnan et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
(4-amino-3-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-8-10(4-5-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENXZZAIXYQYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588245 | |
| Record name | (4-Amino-3-methylphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline | |
CAS RN |
926188-33-2 | |
| Record name | (4-Amino-3-methylphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine](/img/structure/B1627099.png)
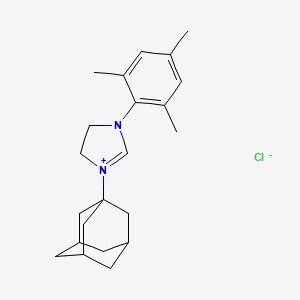
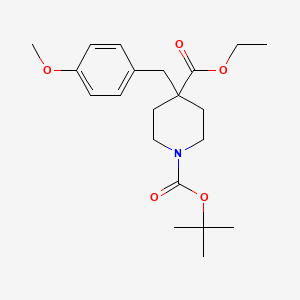
![4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol](/img/structure/B1627104.png)
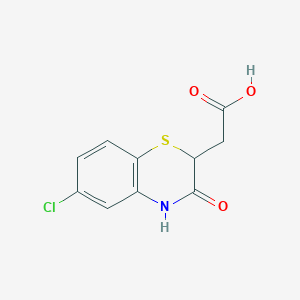
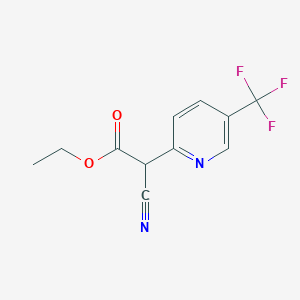
![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1627110.png)
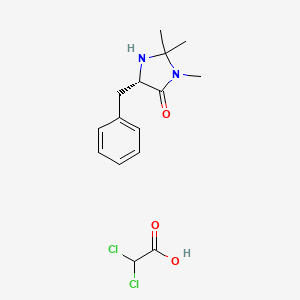
![2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene](/img/no-structure.png)
